3-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid
Description
3-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid is a complex organic compound with significant potential in various scientific fields. It features a pyrrolidine ring, a sulfonyl group, and a picolinic acid moiety, making it a versatile molecule for research and industrial applications.
Properties
IUPAC Name |
3-(3-pyrrolidin-1-ylsulfonylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-16(20)15-14(7-4-8-17-15)12-5-3-6-13(11-12)23(21,22)18-9-1-2-10-18/h3-8,11H,1-2,9-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQSICWBPHLPDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=C(N=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid typically involves multiple steps, starting with the formation of the pyrrolidine ring. This can be achieved through cyclization reactions involving appropriate precursors. The sulfonyl group is then introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid. Finally, the picolinic acid moiety is attached through condensation reactions, often under acidic or basic conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrrolidine ring can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Scientific Research Applications
3-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 3-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group can form reversible covalent bonds with target proteins, altering their function. The picolinic acid moiety can chelate metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Known for their biological activity and used in drug discovery.
Picolinic acid derivatives: Utilized for their metal-chelating properties and potential therapeutic applications.
Uniqueness
3-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid stands out due to its combination of a pyrrolidine ring, sulfonyl group, and picolinic acid moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
